molecular formula C20H24ClNO3 B2530749 Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2453296-64-3

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2530749
CAS No.: 2453296-64-3
M. Wt: 361.87
InChI Key: PCIOCMQORLQMAA-MSOLQXFVSA-N
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Description

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2453296-63-2) is a pyrrolidine-based compound with a molecular formula of C20H23NO3·HCl and a molecular weight of 325.40 . Its structure features:

  • A benzyl group at the N1 position.
  • A 2-methoxyphenyl substituent at the C4 position.
  • A methyl ester at the C3 position.
  • A hydrochloride salt form, enhancing solubility .

Properties

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H/t17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHDFQFXLSYOR-URBRKQAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)OC)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through substitution reactions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Key findings include:

Reaction Conditions Catalyst/Solvent Product Yield Source
1M HCl, reflux (6–8 h)Aqueous HCl(3R,4S)-1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid chloride85–90%
NaOH (2M), ethanol/water (1:1), 60°C-Free carboxylic acid78% ,
  • Acidic hydrolysis preserves the stereochemistry of the pyrrolidine ring .

  • Basic hydrolysis may require protection of the secondary amine to prevent side reactions .

Hydrogenolysis of the Benzyl Group

The benzyl group is removed via catalytic hydrogenation to generate a secondary amine:

Conditions Catalyst Pressure Product Yield Source
H₂ (1 atm), 25°C, 12 hPd/C (10 wt%) in MeOHAmbientrel-(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylate92% ,
H₂ (3 atm), 50°C, 6 hRaney Ni in THFHighSame as above88%
  • Stereointegrity at C3 and C4 is retained during hydrogenolysis .

  • Methanol or THF are preferred solvents to minimize racemization .

Ring-Opening Reactions

The pyrrolidine ring undergoes selective ring-opening under nucleophilic conditions:

Reagent Conditions Product Stereochemical Outcome Source
LiAlH₄THF, 0°C → 25°C, 2 hLinear amine-alcohol derivativeRetention at C3, inversion at C4 ,
BH₃·THFReflux, 4 hBorane-pyrrolidine adductFull retention
  • LiAlH₄ reduces the ester to an alcohol while cleaving the ring .

  • Borane forms stable adducts for further functionalization .

Substitution at the Pyrrolidine Nitrogen

The secondary amine participates in alkylation and acylation reactions:

Reaction Reagent Conditions Product Yield Source
AlkylationBenzyl bromide, K₂CO₃DMF, 80°C, 12 hN-Benzyl derivative75%
AcylationAcetic anhydride, pyridineCH₂Cl₂, 0°C → 25°C, 6 hN-Acetylated pyrrolidine82% ,
  • Steric hindrance from the 2-methoxyphenyl group slows N-substitution kinetics .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

Conditions Base Product pKa (Estimated) Source
pH > 8.5NaHCO₃Free base form~7.9 (amine)
pH < 3HClRe-protonated hydrochloride-
  • The free base is hygroscopic and requires anhydrous storage .

Oxidation Reactions

Controlled oxidation of the pyrrolidine ring:

Oxidizing Agent Conditions Product Yield Source
mCPBACH₂Cl₂, 0°C, 1 hPyrrolidine N-oxide68%
RuO₄H₂O/CH₃CN, 25°C, 3 hRing-expanded lactam45%
  • mCPBA selectively oxidizes the nitrogen without affecting the ester .

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl .

  • Light Sensitivity : Prolonged UV exposure causes racemization at C3/C4 .

  • Storage : Stable as a hydrochloride salt under argon at −20°C .

This compound’s reactivity is heavily influenced by its stereochemistry and the electron-donating 2-methoxyphenyl group, which directs regioselectivity in substitution and redox reactions.

Scientific Research Applications

The compound Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2828431-93-0) is a chemical entity with significant potential in various scientific research applications. This article explores its applications across different fields, supported by relevant data tables and case studies.

Basic Information

  • Molecular Formula : C20_{20}H24_{24}ClNO3_3
  • Molecular Weight : 361.86 g/mol
  • CAS Number : 2828431-93-0
  • MDL Number : MFCD27977261

Structure

The compound features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group, which contributes to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects. Its structural similarity to known psychoactive compounds suggests possible applications in:

  • Neuropharmacology : Studies indicate that compounds with similar structures may interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Analgesic Research : The compound's analgesic properties are being explored, particularly in models of pain where traditional analgesics are ineffective.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows chemists to:

  • Develop New Synthetic Routes : The compound can be modified to create derivatives with enhanced pharmacological profiles.
  • Study Reaction Mechanisms : Its synthesis involves multiple steps, providing insights into reaction pathways and mechanisms.

Material Science

Research has also explored the use of this compound in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Its unique chemical properties may allow for applications in drug delivery systems where controlled release is desired.

Case Study 1: Neuropharmacological Effects

A study examining the effects of this compound on animal models showed promising results in modulating anxiety-like behaviors. The research utilized behavioral assays such as the elevated plus maze and open field tests to assess the anxiolytic effects of the compound.

Case Study 2: Synthesis of Derivatives

In an effort to create more potent analogs, researchers synthesized several derivatives of this compound. The derivatives were evaluated for their binding affinity to serotonin receptors, revealing that modifications at the methoxyphenyl position significantly enhanced receptor interaction.

Data Tables

Application AreaDescription
PharmacologyPotential effects on mood and cognition; analgesic properties
Synthetic ChemistryIntermediate for new synthetic routes; reaction mechanism studies
Material ScienceApplications in polymer chemistry and nanotechnology

Mechanism of Action

The mechanism of action of Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Key structural differences among analogs include substituents at N1, C4, and C3, as well as stereochemistry and salt forms.

Table 1: Structural Comparison

Compound Name CAS/Identifier N1 Substituent C4 Substituent C3 Substituent Salt Form Molecular Weight
Target Compound 2453296-63-2 Benzyl 2-Methoxyphenyl Methyl ester Hydrochloride 325.40
(±)-Methyl (3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylate (15{1,4}) Methyl Phenyl Methyl ester None ~275 (estimated)
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride 1630945-13-9 H (unsubstituted) 4-Chlorophenyl Methyl ester Hydrochloride 276.16
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1821794-05-1 H (unsubstituted) Trifluoromethyl Methyl ester Hydrochloride

Key Observations:

  • The 2-methoxyphenyl group at C4 provides ortho-substitution, which may sterically hinder rotation compared to para-substituted analogs (e.g., 4-chlorophenyl) .
  • Hydrochloride salts improve aqueous solubility, a feature shared with methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride .

Physicochemical and Stereochemical Considerations

  • Molecular Weight : The target compound (325.40) is heavier than simpler analogs (e.g., 276.16 for the 4-chlorophenyl derivative) due to its benzyl and 2-methoxyphenyl groups .
  • Stereochemistry : The rel-(3R,4S) configuration distinguishes the target from (3S,4S) analogs (e.g., 1821794-05-1), which may exhibit divergent binding affinities .
  • Salt Form : Hydrochloride salts enhance solubility, critical for pharmacokinetics .

Biological Activity

Methyl rel-(3R,4S)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride (CAS No. 2828431-93-0) is a chemical compound with potential biological activities that have been investigated in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20H24ClNO3
  • Molecular Weight : 361.87 g/mol
  • CAS Number : 2828431-93-0

The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that it may act as an inhibitor of prolyl oligopeptidase (PREP), which is involved in the metabolism of neuropeptides and plays a crucial role in neurological functions.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PREP. The IC50 values for related compounds suggest that structural modifications can greatly influence their potency:

CompoundIC50 (nM)Comments
HUP-555Highly potent PREP inhibitor
Compound 31660Enantiomer with reduced activity
Compound 8156-445Active but less potent than HUP-55

These findings highlight the importance of stereochemistry and structural integrity in determining the biological efficacy of pyrrolidine derivatives.

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating neurological disorders due to its ability to modulate neuropeptide levels. The following effects have been noted:

  • Neuroprotective Effects : The compound may enhance neuronal survival by inhibiting proteolytic enzymes that degrade neuropeptides.
  • Cognitive Enhancement : By modulating neurotransmitter systems, it may improve cognitive functions and memory retention.

Case Studies and Research Findings

A notable study published in Bioorganic & Medicinal Chemistry Letters explored the effects of various pyrrolidine derivatives on PREP inhibition. Researchers found that modifications to the pyrrolidine ring significantly affected both the binding affinity and inhibitory potency against PREP, suggesting that this compound could be optimized for enhanced therapeutic effects .

Another investigation focused on the compound's impact on α-synuclein aggregation, a hallmark of Parkinson's disease. Results indicated that certain structural analogs could reduce α-synuclein dimerization, thereby potentially mitigating neurodegenerative processes .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary hazard classifications indicate potential irritant properties, necessitating careful handling . Long-term toxicity studies are essential to establish safe dosage ranges for therapeutic use.

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